3-(3,4-Dimethylphenyl)-2-oxopropanoic acid

Description

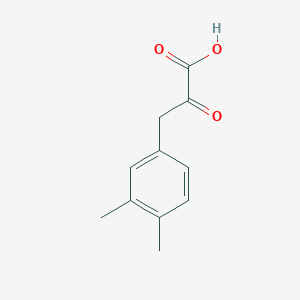

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a 3,4-dimethylphenyl group attached to the α-carbon of a 2-oxopropanoic acid backbone. This compound belongs to the class of α-keto acids, which are pivotal in metabolic pathways and pharmaceutical applications due to their reactive carbonyl group.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

InChI Key |

LVOQCQHGSGURKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with an appropriate acyl chloride, followed by oxidation. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The keto group in the compound can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

3-(3,4-Dihydroxyphenyl)-2-oxopropanoic Acid

- Structure : Features two hydroxyl groups at the 3- and 4-positions of the phenyl ring.

- Properties : Higher polarity due to hydroxyl groups, increasing solubility in aqueous environments.

- Biological Role: Found in plant stems (e.g., IS cultivars) and linked to phenylpropanoid metabolism .

- Key Difference: Hydroxyl groups enable hydrogen bonding, contrasting with the lipophilic methyl groups in 3-(3,4-dimethylphenyl)-2-oxopropanoic acid .

3-(3-Hydroxyphenyl)-2-oxopropanoic Acid

- Structure : Single hydroxyl group at the 3-position.

- Properties: Molecular formula C₉H₈O₄, monoisotopic mass 180.042257.

- Applications: Intermediate in phenolic acid metabolism; ChemSpider ID 4476924 .

Heterocyclic Derivatives

3-(3,4-Dimethylphenyl)-3-(pyridin-4-yl)acrylic Acid

3-(2-Chloropyridin-4-yl)-3-(3,4-dimethylphenyl)acrylic Acid

- Structure : Chlorine substituent on pyridine enhances electron-withdrawing effects.

- Properties : Higher yield (96%) in synthesis; melting point 201–202°C .

Indole and Tryptophan-Related Derivatives

3-(3-Indolyl)-2-oxopropanoic Acid

- Structure : Indole ring replaces the phenyl group.

- Biological Role : Upregulated in gut microbiota studies; modulates tryptophan metabolism and reduces intestinal inflammation .

- Key Difference : Indole’s nitrogen heterocycle enables interactions with serotonin receptors, a feature absent in dimethylphenyl derivatives .

Ester and Amide Derivatives

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

3-(4-Methylanilino)-3-oxopropanoic Acid

- Structure : Amide linkage with 4-methylaniline.

- Properties : CAS 95262-01-4; requires medical attention upon exposure .

- Key Difference : Amide group increases stability against hydrolysis compared to free acids .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.